molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2849899
CAS No.: 865247-93-4
M. Wt: 487.5
InChI Key: WHBMITBOLZHDKM-LNVKXUELSA-N
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Description

The compound contains several functional groups and rings that are common in organic chemistry. The 4H-chromene is a type of oxygen-containing heterocycle . It’s a structural motif found in many natural products and pharmaceutical agents . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and a thiazole ring.


Synthesis Analysis

The synthesis of 4H-chromenes has been the subject of many studies . There are three main synthetic approaches: 1) nucleophilic addition to 2H-chromene derivatives, 2) 4H-chromene ring formation involved cycloaddition or cyclization reactions, and 3) miscellaneous reactions .


Molecular Structure Analysis

The structure of the compound would likely be determined by the arrangement of its functional groups and rings. For example, the structures of similar compounds have an anti-rotamer conformation about the C-N bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and rings. For example, 4-oxo-4H-chromene-2-carbaldehydes have been shown to undergo unusual titanium-induced McMurry coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its structure. For example, similar compounds have been shown to have a density of 1.5±0.1 g/cm 3, a boiling point of 305.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis Applications

  • Efficient One-Pot Synthesis : Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a single pot by the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid, showcasing the compound's role in facilitating complex organic transformations (S. Reddy & G. Krupadanam, 2010).
  • Catalyzed Regioselective Synthesis : The compound was used in the regioselective synthesis of complex molecules, such as 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, demonstrating its utility in catalyzed synthetic processes (C. S. Reddy & A. Nagaraj, 2008).

Antimicrobial and Antiproliferative Applications

  • Design and Synthesis for Biological Screening : N-ethyl-N-methylbenzenesulfonamide derivatives, including thiazoles and 2-oxo-2H-chromene moieties, were synthesized and screened for antimicrobial and antiproliferative activities. These compounds have shown potential as effective agents, highlighting the biological significance of the core structure (Shimaa M. Abd El-Gilil, 2019).
  • Ultrasound-Promoted Synthesis and Cytotoxic Activity : A novel series of thiazole derivatives bearing a coumarin nucleus, including 2H-chromen-2-ones, were synthesized using ultrasound irradiation. These compounds were evaluated for their cytotoxic activities, showcasing the compound's potential in developing treatments for various diseases (S. M. Gomha & K. Khalil, 2012).

Antioxidative and Anti-inflammatory Applications

  • Antioxidative 2H-Chromen Derivative : From the red seaweed Gracilaria opuntia, a highly oxygenated antioxidative 2H-chromen derivative was isolated. It exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase and lipoxygenase, suggesting potential applications in developing safer anti-inflammatory drugs (Fasina Makkar & K. Chakraborty, 2018).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the importance of 4H-chromenes in medicinal chemistry , it’s possible that this compound could be studied for its potential therapeutic effects.

Properties

IUPAC Name

ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMITBOLZHDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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